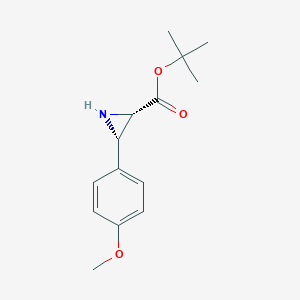
trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate
Descripción general
Descripción
“trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate” is a chemical compound with the empirical formula C14H19NO3 . It has a molecular weight of 249.31 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate” can be represented by the SMILES stringO=C(OC(C)(C)C)[C@H]1N[C@@H]1C(C=C2)=CC=C2OC . This indicates the presence of an aziridine ring, a tert-butyl group, a carboxylate group, and a methoxyphenyl group in the molecule. Physical And Chemical Properties Analysis
“trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- The compound has been utilized in the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, a potential building block for amino alcohols and polyamines, showcasing its utility in constructing complex molecular architectures (Jähnisch, 1997).
- It is also involved in three-component coupling reactions leading to the formation of aziridine derivatives, demonstrating its role in multi-component synthetic processes (Kubo, Sakaguchi, & Ishii, 2000).
- Research has shown the high trans-selectivity of tert-butyl cinnamates in aziridination reactions, leading to N-unfunctionalised aziridines that serve as versatile synthetic intermediates for selective ring-opening reactions (Armstrong & Ferguson, 2012).
Catalysis and Enantioselective Syntheses
- Studies have explored the role of this compound in the practical synthesis of optically active trans-tert-butyl-2-aminocyclopentylcarbamate, highlighting its potential in the creation of chiral ligands and modified peptide nucleic acids (PNAs) (Xu & Appella, 2006).
- The compound has been used in the regioselective ring-opening reactions of spiro-aziridine and spiro-epoxy oxindoles, demonstrating its utility in the synthesis of 3-peroxyoxindoles and their derivatives under metal/catalyst-free conditions (Hajra, Hazra, Saleh, & Mondal, 2019).
Methodological Innovations
- Research has led to novel methodologies for the synthesis of cis-3,5-disubstituted morpholine derivatives from tert-butyl-substituted aziridine precursors, showcasing the compound's versatility in generating complex nitrogen-containing heterocycles (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
- Another study described a two-step approach for the diastereoselective synthesis of 4-carboxymethyl 5-alkyl/aryl oxazolidin-2-ones, utilizing N-tert-butoxycarbonyl aziridines as intermediates, highlighting the compound's utility in the synthesis of oxazolidinones (Tomasini & Vecchione, 1999).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . Precautionary measures include washing hands and face thoroughly after handling, and calling a poison center or doctor if the user feels unwell .
Propiedades
IUPAC Name |
tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)12-11(15-12)9-5-7-10(17-4)8-6-9/h5-8,11-12,15H,1-4H3/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTGFDXDTMAHJN-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride](/img/structure/B1382682.png)
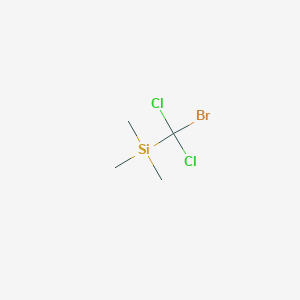
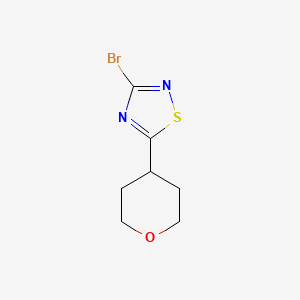
![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B1382685.png)
![2-Amino-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B1382686.png)
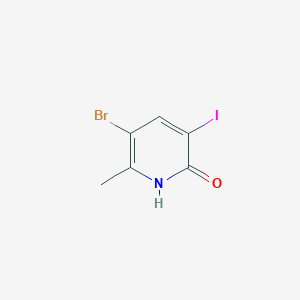
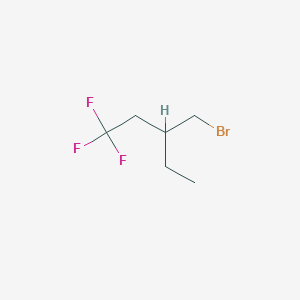
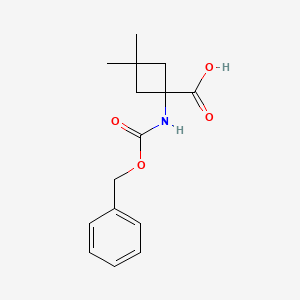
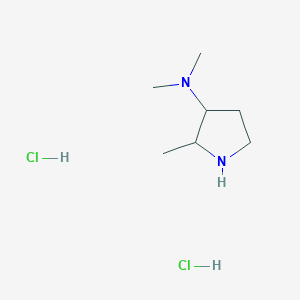
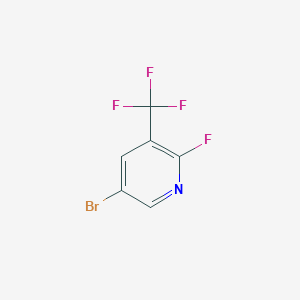
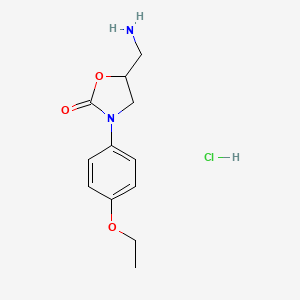


![3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382704.png)